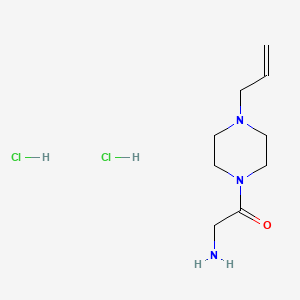

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride

Beschreibung

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride (CAS 705944-29-2) is a piperazine derivative characterized by an allyl (-CH₂CHCH₂) substituent at the 4-position of the piperazine ring and a 2-amino-ethanone moiety. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications .

Eigenschaften

IUPAC Name |

2-amino-1-(4-prop-2-enylpiperazin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;;/h2H,1,3-8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDXVLKEOWJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661309 | |

| Record name | 2-Amino-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705944-29-2 | |

| Record name | 2-Amino-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 705944-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Allylation of Piperazine

The allyl group is introduced onto the piperazine nitrogen via nucleophilic substitution using an allyl halide (commonly allyl chloride or allyl bromide) in the presence of a base. The reaction typically proceeds in an aqueous-alcoholic medium with controlled temperature (0–40°C, preferably around 25°C), which facilitates reproducibility and yield.

- Reaction conditions:

- Solvent: Ethanol or other lower alcohols (methanol, propanol) with 5–30% water content.

- Base: Alkaline condensation agents such as potassium carbonate or sodium carbonate.

- Temperature: Ambient to 40°C.

This method is supported by analogous procedures for related piperazine derivatives, where the condensation of piperazine with allyl halides in aqueous-alcoholic media yields the allyl-substituted piperazine intermediate efficiently.

Formation of the Dihydrochloride Salt

The final compound is isolated as its dihydrochloride salt by treatment with hydrochloric acid, which protonates both the piperazine nitrogens and the amino group, enhancing solubility and crystallinity.

- Procedure:

- Acidification of the reaction mixture with concentrated hydrochloric acid at ambient temperature.

- Precipitation of the dihydrochloride salt.

- Isolation via filtration and drying under vacuum.

This step is crucial for obtaining a stable, water-soluble form suitable for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

- The progress of reactions is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

- Purification involves filtration, washing with solvents like acetone or hexane to remove excess reagents, and crystallization from alcoholic solutions.

- Final product characterization includes NMR, Mass Spectrometry, HPLC, IR spectroscopy, and X-ray diffraction to confirm structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 256.17 g/mol

- CAS Number : 705944-29-2

Medicinal Chemistry

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to this compound may exhibit antidepressant properties. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

Neuropharmacology

The compound's piperazine moiety is significant in neuropharmacological studies. It may serve as a scaffold for developing new agents targeting central nervous system disorders.

Case Study: Anxiolytic Effects

Preliminary studies have suggested that derivatives of this compound could possess anxiolytic effects, potentially providing relief from anxiety-related disorders. The mechanism of action might involve GABAergic modulation or serotonin receptor interaction.

Synthesis of Novel Compounds

This compound can be utilized as an intermediate in the synthesis of more complex molecules aimed at enhancing pharmacological profiles.

Wirkmechanismus

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride is similar to other piperazine derivatives, such as 1-(4-methyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride and 1-(4-ethyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride. These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Functional Group Analysis

- Allyl Group (Target Compound) : The allyl substituent introduces a reactive double bond, enabling further chemical modifications (e.g., Michael additions or polymerizations). This contrasts with ethyl or methyl analogs, which lack such reactivity .

- Amino vs. Chloro Substituents: The 2-amino group in the target compound facilitates hydrogen bonding, improving solubility and target interaction. In contrast, chloro-substituted analogs (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) exhibit greater electrophilicity, which may enhance covalent binding but reduce solubility .

- Heterocyclic Additions : Compounds like 2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride incorporate thiazole rings, which can enhance π-π interactions with biological targets, a feature absent in the target compound .

Biologische Aktivität

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride (CAS 705944-29-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with various alkylating agents. The process can be optimized to achieve high yields and purity, which is crucial for subsequent biological evaluations.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its pharmacological properties, including:

- Serotonin Reuptake Inhibition : Similar compounds have shown significant serotonin (5-HT) reuptake inhibition, which is a key mechanism in the treatment of depression and anxiety disorders .

- Antidepressant Effects : In vivo studies have indicated that related piperazine derivatives can reduce immobility times in forced swimming tests, suggesting potential antidepressant effects .

Pharmacological Profile

This compound has demonstrated various pharmacological properties. Below is a summary table of its relevant biological activities based on existing literature.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antidepressant Properties : A study involving a series of piperazine derivatives demonstrated that certain modifications could enhance serotonin reuptake inhibition and improve pharmacokinetic properties. The most promising compounds showed stability in human liver microsomes and significant behavioral improvements in animal models .

- Inflammation Modulation : Research indicated that derivatives with similar structures could selectively inhibit pro-inflammatory cytokines in RAW 264.7 cells, suggesting a role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting an allyl-substituted piperazine derivative with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 273 K, followed by purification via recrystallization . For dihydrochloride salt formation, the free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), requiring strict pH control to ensure stoichiometric protonation . Key factors affecting yield include temperature (lower temperatures reduce side reactions) and solvent choice (non-polar solvents improve crystallinity).

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 113 K) to minimize thermal motion. SHELX software (e.g., SHELXL) refines the structure, with R-factors < 0.05 indicating high accuracy . For piperazine derivatives, bond angles (e.g., N-C-N in the piperazine ring) and torsion angles are critical validation parameters. Hydrogen atoms are placed using riding models, and disorder is resolved via iterative refinement .

Q. What safety protocols are recommended for handling this dihydrochloride salt?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air and seek medical attention. For skin contact, rinse immediately with water and remove contaminated clothing. The hydrochloride form may release HCl vapor upon decomposition; monitor pH during reactions and store in airtight containers under inert gas .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what biochemical pathways are implicated?

- Methodological Answer : Structural analogs of piperazine derivatives target serotonin (5-HT), dopamine (D2), and histamine (H1/H4) receptors . To identify specific targets, conduct competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone for D2 receptors). Pathway analysis via RNA sequencing or phosphoproteomics can reveal downstream effects, such as cAMP modulation or MAPK activation .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, pH-dependent solubility). Validate findings using orthogonal methods:

- Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., isolated tissue) models.

- Control for salt form (free base vs. dihydrochloride) and purity (HPLC > 98%).

- Use structural analogs (e.g., 4-methylpiperazine derivatives) as negative controls .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of related piperazine derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or catalysts (e.g., Jacobsen’s Mn-salen) induce asymmetry during piperazine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. For diastereomeric salts, fractional crystallization in ethanol/water mixtures improves separation .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show the dihydrochloride form is hygroscopic. Degradation pathways include hydrolysis of the ethanone group (forming carboxylic acid derivatives) and oxidative cleavage of the allyl group. LC-MS identifies major degradants, while Arrhenius modeling predicts shelf-life .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) simulates binding to cytochrome P450 3A4, highlighting potential drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.